tert-Butyl isothiazol-5-ylcarbamate
Overview
Description
tert-Butyl isothiazol-5-ylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to an isothiazole ring, which is further connected to a carbamate group
Mechanism of Action
Target of Action
Carbamates, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Tert-Butyl isothiazol-5-ylcarbamate, like other carbamates, likely undergoes enzymatic interactions. The compound’s tert-butyl group can be deprotected under certain conditions, facilitating the cleavage of the C−O bond in tert-butyl carbamates . This process can lead to various changes in the target molecules .
Biochemical Pathways
The tert-butyl group is known to play a significant role in various chemical transformations and is implicated in biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s molecular weight is 20026 , which may influence its bioavailability and pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl isothiazol-5-ylcarbamate typically involves the reaction of isothiazole derivatives with tert-butyl chloroformate in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product. The general reaction scheme is as follows:
Isothiazole derivative+tert-Butyl chloroformate→tert-Butyl isothiazol-5-ylcarbamate+HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl isothiazol-5-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated isothiazole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl isothiazol-5-ylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure and reactivity make it valuable in various industrial processes.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar protective group properties.
Isothiazole derivatives: Compounds with the isothiazole ring structure, used in various chemical and biological applications.
tert-Butyl esters: Compounds with a tert-butyl group attached to an ester functional group, used as protecting groups in organic synthesis.
Uniqueness: tert-Butyl isothiazol-5-ylcarbamate is unique due to the combination of the isothiazole ring and the carbamate group This structure imparts specific reactivity and properties that are not found in simpler carbamates or isothiazole derivatives
Properties
IUPAC Name |
tert-butyl N-(1,2-thiazol-5-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-5-9-13-6/h4-5H,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAJSDVESDXUAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260701 | |
Record name | 1,1-Dimethylethyl N-5-isothiazolylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887475-44-7 | |
Record name | 1,1-Dimethylethyl N-5-isothiazolylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887475-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-5-isothiazolylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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